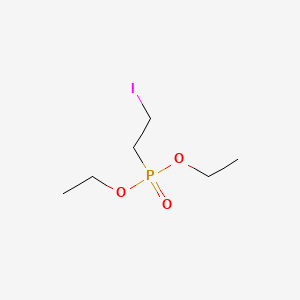

Diethyl (2-iodoethyl)phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

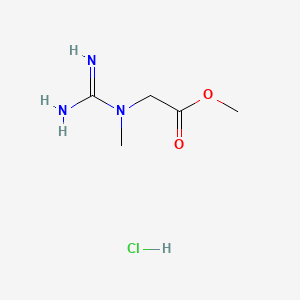

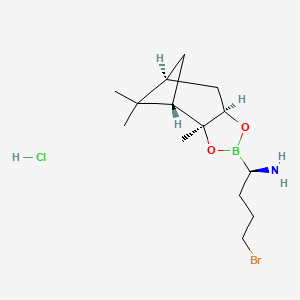

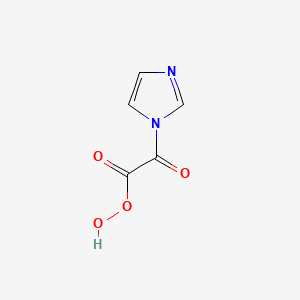

Diethyl (2-iodoethyl)phosphonate is a research chemical with the molecular formula C6H14IO3P . It has a molecular weight of 292.05 . The IUPAC name for this compound is 1-diethoxyphosphoryl-2-iodoethane .

Molecular Structure Analysis

The molecular structure of Diethyl (2-iodoethyl)phosphonate includes a phosphonate group, i.e., –P(O)(OH)2 group attached directly to the molecule via a P-C bond . The InChI Key for this compound is FKWKNMRMNHERBH-UHFFFAOYSA-N .Chemical Reactions Analysis

The title compounds are difunctionalized acetylenic building blocks, which can serve as electrophilic dienophiles and dipolarophiles in [4+2] and azide-iodoalkyne [3+2] cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Diethyl (phenylamino) methyl phosphonate derivatives, closely related to Diethyl (2-iodoethyl)phosphonate, have been synthesized and investigated for their anticorrosion properties in acidic environments. They show promise as corrosion inhibitors for carbon steel in hydrochloric acid, important for industrial applications (Moumeni et al., 2020).

α-Aminophosphonates, similar to Diethyl (2-iodoethyl)phosphonate, have been studied as corrosion inhibitors for mild steel in hydrochloric acid, a process relevant to industrial pickling. These compounds exhibited high inhibition efficiency and are considered mixed type inhibitors, acting predominantly as cathodic inhibitors (Gupta et al., 2017).

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates have been synthesized and shown to possess potent α-glucosidase inhibitory activity, suggesting potential applications in treating diseases like diabetes (Shaik et al., 2020).

The structure of diethyl (1-hydroxy-2-butynyl)phosphonate, related to Diethyl (2-iodoethyl)phosphonate, was studied for its tetrahedral geometry and potential in hydrogen bonding applications, which could be relevant in various chemical synthesis processes (Sanders et al., 1996).

Research on novel phosphonate-containing polymers, including compounds similar to Diethyl (2-iodoethyl)phosphonate, was conducted to explore their potential in polymer chemistry, especially for creating unique polymeric materials with specific properties (Dolan et al., 2015).

Studies on diethyl (dichloromethyl)phosphonate, a compound related to Diethyl (2-iodoethyl)phosphonate, have been conducted to explore its use in the synthesis of alkynes, an important class of organic compounds in chemical synthesis (Marinetti & Savignac, 2003).

Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a compound structurally similar to Diethyl (2-iodoethyl)phosphonate, has been utilized as a reagent in converting aldehydes and ketones into compounds with specific unsaturated groups, demonstrating its utility in organic synthesis (Netz & Seidel, 1992).

Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, structurally related to Diethyl (2-iodoethyl)phosphonate, was investigated for its potential in organic synthesis, particularly in the formation of acetals (Kluge, 2003).

Studies on the effect of phosphonate inhibitors, including compounds similar to Diethyl (2-iodoethyl)phosphonate, on calcite nucleation kinetics revealed their potential in preventing calcite scale formation in the oil industry (Jonasson et al., 1996).

Eigenschaften

IUPAC Name |

1-diethoxyphosphoryl-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWKNMRMNHERBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCI)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2-iodoethyl)phosphonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)